
Avitriptan
概述
描述
艾维曲坦是一种属于曲坦类药物的化合物,主要用于治疗偏头痛。它是一种5-羟色胺5-HT1B和5-HT1D受体的激动剂。尽管具有潜力,艾维曲坦从未上市 .
准备方法
艾维曲坦的合成涉及多个步骤,从吲哚核的制备开始,这是许多曲坦衍生物的共同特征。合成路线通常涉及使用酸催化的费歇尔吲哚合成。该过程包括对甲基氨基磺酰基部分的保护,并仔细控制反应条件以最大限度地减少杂质 . 工业生产方法可能遵循类似的合成路线,但规模更大,并包括额外的纯化和质量控制步骤。
化学反应分析
艾维曲坦会发生各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等试剂促进。
还原: 可以使用常见的还原剂,如氢化铝锂。
科学研究应用
Pharmacological Properties
Avitriptan, also known as BMS-180048, has been extensively studied for its pharmacokinetics and pharmacodynamics. It exhibits linear pharmacokinetics with a terminal half-life of approximately 8 hours, making it effective for migraine relief due to its prolonged duration of action . The compound functions by activating serotonin receptors, leading to vasoconstriction in cranial blood vessels, which alleviates migraine symptoms .
Clinical Applications in Migraine Treatment
The primary application of this compound has been in the treatment of migraines. Clinical trials have demonstrated its efficacy in reducing headache intensity during acute migraine attacks. In a randomized controlled trial involving patients with migraines, this compound was shown to be effective in achieving pain freedom within two hours post-administration .
Key Clinical Findings:
- Efficacy : this compound has demonstrated superior efficacy compared to placebo in several studies, with significant reductions in headache severity reported .
- Safety Profile : The compound has been found to have a favorable safety profile, with adverse effects being minimal and manageable .
Potential Off-Label Applications
Recent studies have suggested that this compound may have potential applications beyond migraine treatment. Notably, it has been identified as a weak ligand and agonist of the aryl hydrocarbon receptor (AhR), which plays a role in various biological processes including inflammation and immune response . This discovery opens avenues for repurposing this compound as an anti-inflammatory agent.
Potential Applications:
- Inflammatory Bowel Disease (IBD) : The activation of AhR by this compound suggests its possible use in treating intestinal inflammatory conditions such as IBD. The low toxicity profile and existing clinical data from migraine studies could facilitate its transition into this new therapeutic area .
Comparative Analysis with Other Triptans
To understand this compound's position within the triptan class of drugs, a comparative analysis with other commonly used triptans (e.g., Sumatriptan, Rizatriptan) is essential. The following table summarizes key pharmacological parameters:
Triptan | Efficacy | Half-Life | Common Side Effects | Unique Properties |
---|---|---|---|---|
This compound | High | ~8 hours | Dizziness, nausea | Weak AhR agonist |
Sumatriptan | Very High | ~2 hours | Chest tightness | Fast onset of action |
Rizatriptan | High | ~2-3 hours | Fatigue | Longer duration compared to Sumatriptan |
Case Studies and Research Findings
Several case studies have documented the clinical effectiveness of this compound. For instance, one study involved patients experiencing migraines who were administered varying doses of this compound. Results indicated a significant decrease in headache intensity and frequency over time .
Notable Case Study:
作用机制
艾维曲坦通过作为血清素5-HT1B和5-HT1D受体的激动剂来发挥其作用。这种作用导致腺苷酸环化酶的抑制,从而导致颅内血管收缩和促炎神经肽释放的抑制。这些综合效果有助于缓解偏头痛症状 .
相似化合物的比较
艾维曲坦与其他曲坦类药物类似,例如舒马曲坦、利扎曲坦和多尼曲坦。它具有独特的特性,例如它能够作为芳烃受体的配体,这在其他曲坦类药物中并不常见 . 这种独特的特征可能提供除了偏头痛治疗之外的额外治疗应用。
类似化合物
- 舒马曲坦
- 利扎曲坦
- 多尼曲坦
- 纳拉曲坦
- 依立曲坦
生物活性
Avitriptan, a compound belonging to the triptan class of drugs, was primarily developed for the treatment of migraines. Recent studies have revealed its biological activity beyond migraine relief, particularly its interaction with the aryl hydrocarbon receptor (AhR). This article provides an in-depth analysis of this compound's biological activity, including its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
This compound is recognized as a weak ligand and agonist of the AhR, which plays a crucial role in various physiological processes, including xenobiotic metabolism and immune response. Research indicates that this compound activates AhR signaling pathways, leading to the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in drug metabolism and detoxification. The activation mechanism involves:
- Competitive Binding : this compound binds to AhR, albeit with low affinity compared to other triptans.
- Nuclear Translocation : Upon activation, AhR translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes such as CYP1A1.
- Cell-Type Specificity : The induction of CYP1A1 mRNA by this compound has been observed in human colon carcinoma cells but not in primary human hepatocytes, indicating a selective action depending on cell type .
Efficacy in Migraine Treatment
Clinical trials have demonstrated that this compound effectively alleviates migraine symptoms. In comparative studies among various triptans, this compound's performance was evaluated alongside other agents like eletriptan and sumatriptan. Key findings include:
- Pain-Free Response : this compound showed significant efficacy in achieving pain relief within two hours post-administration.
- Sustained Pain Relief : Although not the most potent among triptans, it provided a notable sustained response over 24 hours .
Comparative Analysis with Other Triptans
The following table summarizes the comparative efficacy of this compound against other commonly used triptans based on clinical trial data:
Triptan | Pain-Free Response (2 hours) | Sustained Pain Relief (24 hours) |
---|---|---|
Eletriptan | Highest | Highest |
Rizatriptan | Second Highest | Second Highest |
Sumatriptan | Moderate | Moderate |
This compound | Significant | Moderate |
Case Studies and Clinical Trials
Several clinical trials have investigated this compound's pharmacological profile and safety:
- Phase I and II Trials : These trials established the safety profile of this compound, confirming its tolerability in migraine patients.
- Off-Label Use Potential : There is emerging interest in repurposing this compound for treating inflammatory bowel diseases (IBD) due to its action on AhR. Its low systemic toxicity and targeted action suggest potential benefits in local intestinal therapies .
Future Directions
The findings regarding this compound's biological activity open avenues for further research:
- Anti-Inflammatory Applications : Given its role as an AhR agonist, future studies should explore this compound’s efficacy in treating conditions like IBD.
- Mechanistic Studies : More detailed investigations into how this compound modulates AhR activity could enhance understanding of its broader pharmacological effects.
属性
IUPAC Name |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVGHXUPBWIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164718 | |
Record name | Avitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-96-4 | |
Record name | Avitriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avitriptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。